Cas no 93861-52-0 (22R-6b-Hydroxy Budesonide)

22R-6b-Hydroxy Budesonide 化学的及び物理的性質
名前と識別子
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- JBVVDXJXIDYDMF-NHBVPODDSA-N
- 22R-6β-Hydroxy Budesonide
- 22R-6-Hydroxy Budesonide
- 22R-6b-Hydroxy Budesonide
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- インチ: 1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21+,22+,23-,24-,25+/m0/s1
- InChIKey: JBVVDXJXIDYDMF-NHBVPODDSA-N
- ほほえんだ: O1[C@]([H])(C([H])([H])C([H])([H])C([H])([H])[H])O[C@]2([H])C([H])([H])[C@@]3([H])[C@]4([H])C([H])([H])[C@]([H])(C5=C([H])C(C([H])=C([H])[C@]5(C([H])([H])[H])[C@@]4([H])[C@]([H])(C([H])([H])[C@]3(C([H])([H])[H])[C@]12C(C([H])([H])O[H])=O)O[H])=O)O[H]
22R-6b-Hydroxy Budesonide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H818305-2.5mg |
22R-6b-Hydroxy Budesonide |
93861-52-0 | 2.5mg |
$ 6704.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H818305-2.5mg |
(2r,6ar,6bs,7s,8as,8bs,10r,11ar,12as,12bs)-2,7-dihydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10-propyl-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4h-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4-one |
93861-52-0 | 2.5mg |
¥60000.00 | 2023-09-15 | ||
A2B Chem LLC | AX40262-2.5mg |
22R-6β-HydroxyBudesonide |
93861-52-0 | 2.5mg |
$6631.00 | 2024-05-20 |
22R-6b-Hydroxy Budesonide 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
22R-6b-Hydroxy Budesonideに関する追加情報
Compound CAS No. 93861-52-0: A Comprehensive Overview of 22R-6b-Hydroxy Budesonide
The compound with CAS No. 93861-52-0, commonly referred to as 22R-6b-Hydroxy Budesonide, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of budesonide, a well-known corticosteroid, and its unique stereochemistry at the 6b position introduces distinct pharmacokinetic and pharmacodynamic properties. Recent advancements in synthetic methodologies and analytical techniques have enabled researchers to delve deeper into the structural elucidation, synthesis, and biological evaluation of this compound.
22R-6b-Hydroxy Budesonide is characterized by its specific stereochemistry, which plays a pivotal role in determining its bioavailability and therapeutic efficacy. The hydroxyl group at the 6b position imparts unique physicochemical properties, making it an intriguing subject for both academic and industrial research. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography, providing insights into its spatial arrangement and molecular interactions.
Recent studies have focused on the synthesis of CAS No. 93861-52-0 through various routes, including enzymatic transformations and asymmetric synthesis. These methods have not only improved the yield but also enhanced the stereochemical purity of the compound, which is critical for its pharmacological evaluation. The development of efficient synthetic pathways has been a cornerstone in advancing research on this compound, enabling large-scale production for preclinical and clinical studies.
The pharmacological profile of 22R-6b-Hydroxy Budesonide has been extensively investigated in recent years. Preclinical studies have demonstrated its potent anti-inflammatory activity, particularly in models of asthma and allergic rhinitis. The compound exhibits a favorable safety profile, with reduced systemic side effects compared to traditional corticosteroids. This attribute makes it a promising candidate for localized delivery systems, such as inhalation therapy.
In terms of clinical applications, CAS No. 93861-52-0 has shown potential as a next-generation corticosteroid for the treatment of respiratory disorders. Its ability to target inflammation at the site of action without significant systemic absorption has been validated in early-phase clinical trials. Researchers have also explored its combination with other therapeutic agents to enhance efficacy and minimize adverse effects.
The latest research on 22R-6b-Hydroxy Budesonide has shed light on its mechanism of action at the molecular level. Studies using advanced proteomics and genomics tools have identified key pathways involved in its anti-inflammatory effects. These findings have paved the way for personalized medicine approaches, where treatments can be tailored based on individual genetic profiles.
In conclusion, CAS No. 93861-52-0, or 22R-6b-Hydroxy Budesonide, represents a significant advancement in corticosteroid therapy. Its unique structure, coupled with innovative synthetic methods and cutting-edge research, positions it as a leading candidate for addressing unmet medical needs in respiratory diseases. As research continues to unfold, this compound holds immense promise for improving patient outcomes through targeted and safer therapeutic interventions.
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